Cas no 2228096-99-7 (methyl 2-amino-5-fluoro-3,3-dimethylpentanoate)

Methyl 2-amino-5-fluoro-3,3-dimethylpentanoate is a fluorinated amino ester compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a fluoro-substituted alkyl chain and a sterically hindered tertiary carbon center, which may enhance metabolic stability and selectivity in target interactions. The ester group offers versatility for further derivatization, while the amino functionality allows for additional modifications or salt formation. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and the influence of fluorine on binding affinity. Proper handling under inert conditions is recommended due to the reactive amino and ester moieties.
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate structure
2228096-99-7 structure
商品名:methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
CAS番号:2228096-99-7
MF:C8H16FNO2
メガワット:177.216546058655
CID:5862268
PubChem ID:165697702

methyl 2-amino-5-fluoro-3,3-dimethylpentanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
    • 2228096-99-7
    • EN300-1805183
    • インチ: 1S/C8H16FNO2/c1-8(2,4-5-9)6(10)7(11)12-3/h6H,4-5,10H2,1-3H3
    • InChIKey: DMHWGSJMLGWAGC-UHFFFAOYSA-N
    • ほほえんだ: FCCC(C)(C)C(C(=O)OC)N

計算された属性

  • せいみつぶんしりょう: 177.11650692g/mol
  • どういたいしつりょう: 177.11650692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 52.3Ų

methyl 2-amino-5-fluoro-3,3-dimethylpentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1805183-0.1g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
0.1g
$1447.0 2023-09-19
Enamine
EN300-1805183-1.0g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
1g
$1643.0 2023-06-02
Enamine
EN300-1805183-5.0g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
5g
$4764.0 2023-06-02
Enamine
EN300-1805183-0.25g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
0.25g
$1513.0 2023-09-19
Enamine
EN300-1805183-2.5g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
2.5g
$3220.0 2023-09-19
Enamine
EN300-1805183-10g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
10g
$7065.0 2023-09-19
Enamine
EN300-1805183-10.0g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
10g
$7065.0 2023-06-02
Enamine
EN300-1805183-5g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
5g
$4764.0 2023-09-19
Enamine
EN300-1805183-0.5g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
0.5g
$1577.0 2023-09-19
Enamine
EN300-1805183-0.05g
methyl 2-amino-5-fluoro-3,3-dimethylpentanoate
2228096-99-7
0.05g
$1381.0 2023-09-19

methyl 2-amino-5-fluoro-3,3-dimethylpentanoate 関連文献

methyl 2-amino-5-fluoro-3,3-dimethylpentanoateに関する追加情報

Methyl 2-Amino-5-Fluoro-3,3-Dimethylpentanoate: A Comprehensive Overview

Methyl 2-amino-5-fluoro-3,3-dimethylpentanoate, with the CAS number 2228096-99-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group at the second position, a fluoro substituent at the fifth position, and two methyl groups attached to the third carbon of a pentanoate backbone. The methyl ester group further adds to its functional diversity, making it a versatile molecule with potential applications in drug design and synthesis.

Recent studies have highlighted the importance of methyl 2-amino-5-fluoro-3,3-dimethylpentanoate in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules. For instance, its amino group can serve as a site for nucleophilic substitution reactions, enabling the introduction of various functional groups. The fluoro substituent, on the other hand, contributes to the molecule's lipophilicity and bioavailability, which are critical properties for drug candidates.

The pentanoate backbone of this compound provides a flexible framework for further modifications. The two methyl groups at the third carbon enhance steric hindrance, which can influence the molecule's conformational flexibility and interactions with biological targets. This makes it an attractive candidate for designing molecules with specific binding affinities to proteins or enzymes.

From a synthetic perspective, methyl 2-amino-5-fluoro-3,3-dimethylpentanoate can be prepared through a variety of routes. One common approach involves the alkylation of amino acids or their derivatives. For example, starting from 2-amino-pentanoic acid derivatives, selective fluorination and methylation can be employed to introduce the desired substituents. The synthesis often requires precise control over reaction conditions to ensure high yields and purity.

Recent advancements in asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of this compound. Such enantiomers are particularly valuable in drug discovery programs where stereochemistry plays a crucial role in biological activity. Researchers have reported successful applications of this compound as intermediates in the synthesis of complex natural products and synthetic drugs.

In terms of applications, methyl 2-amino-5-fluoro-3,3-dimethylpentanoate has shown promise in various therapeutic areas. Its ability to modulate enzyme activity or bind to specific receptors makes it a potential lead compound for developing treatments against diseases such as cancer and neurodegenerative disorders. For example, studies have demonstrated its potential as an inhibitor of certain kinases involved in cell signaling pathways.

The fluorine atom in this compound is particularly significant due to its unique electronic properties. Fluorinated compounds often exhibit enhanced stability and metabolic resistance compared to their non-fluorinated counterparts. This property is highly desirable in drug development as it can prolong the duration of action and reduce dosing frequency.

Moreover, the presence of multiple methyl groups contributes to the molecule's hydrophobicity, which can influence its partition coefficients and absorption profiles. These characteristics are essential considerations when designing drugs with optimal pharmacokinetic properties.

Recent research has also focused on understanding the metabolic pathways of methyl 2-amino-5-fluoro-3,3-dimethylpentanoate. Studies using metabolomics techniques have provided insights into how this compound is processed in vivo and how it interacts with cellular machinery. Such information is critical for assessing its safety profile and potential toxicity.

In conclusion, methyl 2-amino-5-fluoro-3,3-dimethylpentanoate represents a valuable compound with diverse applications in organic synthesis and drug discovery. Its unique structure offers opportunities for further functionalization and optimization, making it a key player in advancing modern medicinal chemistry.

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